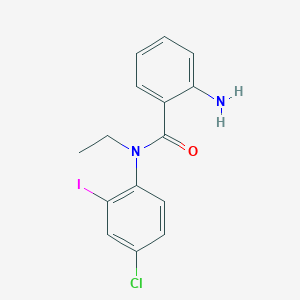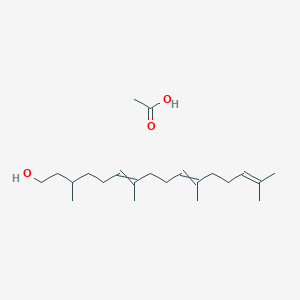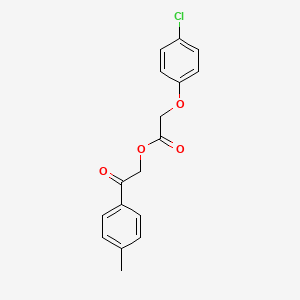
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a benzamide core, substituted with amino, chloro, and iodo groups, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl- typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, benzamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Halogenation: The amino-substituted benzamide is subjected to halogenation to introduce chloro and iodo groups. This can be achieved using reagents like chlorine gas and iodine monochloride.
Alkylation: Finally, the compound is alkylated with ethyl groups using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and catalysts to optimize the overall production cost.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove halogen groups or to convert the amino group to an amine.
Substitution: Halogen groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while substitution reactions can produce a variety of substituted benzamides with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can act as a ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide, 2-amino-N-(4-chlorophenyl)-N-ethyl-: Lacks the iodine substitution, which may affect its reactivity and applications.
Benzamide, 2-amino-N-(4-iodophenyl)-N-ethyl-: Lacks the chlorine substitution, leading to different chemical properties.
Benzamide, 2-amino-N-(4-chloro-2-bromophenyl)-N-ethyl-: Substitutes iodine with bromine, which may alter its reactivity and biological activity.
Uniqueness
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl- is unique due to the presence of both chloro and iodo groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity and specificity in various applications, making it a valuable molecule in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
826991-74-6 |
|---|---|
Molekularformel |
C15H14ClIN2O |
Molekulargewicht |
400.64 g/mol |
IUPAC-Name |
2-amino-N-(4-chloro-2-iodophenyl)-N-ethylbenzamide |
InChI |
InChI=1S/C15H14ClIN2O/c1-2-19(14-8-7-10(16)9-12(14)17)15(20)11-5-3-4-6-13(11)18/h3-9H,2,18H2,1H3 |
InChI-Schlüssel |
GLPMAKMUBSZXRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=C(C=C(C=C1)Cl)I)C(=O)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, [2-(1-methylethoxy)-2-propenyl]-](/img/structure/B14209778.png)
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)-](/img/structure/B14209790.png)


![5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide](/img/structure/B14209801.png)

![Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14209808.png)


![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)

